beta-Rubromycin
Description
Overview of the Rubromycin Natural Product Family and Beta-Rubromycin's Distinctive Features
The rubromycins are a notable family of natural products, primarily isolated from various species of Actinomycetes, that have garnered significant attention in the scientific community for over six decades. rsc.orgnih.govrsc.org These compounds are classified as polyketides and are recognized for their complex and intriguing molecular architecture. researchgate.net A defining characteristic of the rubromycin family is the presence of a bisbenzannulated nih.govrsc.org-spiroketal system. researchgate.netmdpi.comnih.gov This intricate structure connects a naphthazarin moiety to an isocoumarin (B1212949) unit, creating a challenging target for synthetic chemists. rsc.orgresearchgate.net
The rubromycin family includes several members, such as α-rubromycin, γ-rubromycin, and the griseorhodins. rsc.org Each member is distinguished by variations in oxidation states at specific carbon atoms (C-3′, C-3, C-4) and the functional group at C-7. rsc.org
This compound (B1234358) stands out within this family due to its specific structural properties and its role as a key member in early research. Initially, its structure was erroneously assigned as an ortho-quinone. rsc.orgcaymanchem.com However, through modern spectroscopic techniques and biosynthetic isotope labeling experiments in 2000, its structure was revised to a para-quinone. rsc.orgcaymanchem.com A key feature of this compound is its unique O-methylated naphthoquinone moiety. researcher.lifenih.govacs.orgacs.org The spiroketal core is considered an essential pharmacophore, and its presence in this compound is crucial for its biological activity. rsc.org In fact, its open-chain analogue, α-rubromycin, which lacks the spiroketal system, shows significantly reduced activity in certain assays. rsc.org
The biosynthesis of this compound is a complex process involving polyketide synthases and a series of tailoring enzymes that construct the elaborate ring system. smolecule.com Recent research has shed light on the late-stage tailoring steps in its biosynthesis, which include successive terminal oxidations, a selective hydroxyl reduction, and distinctive O-methylations. researcher.lifenih.govacs.orgacs.org
Historical Trajectory of this compound Discovery and Initial Research Avenues
The story of this compound begins in 1953 with the work of Brockmann and Renneberg, who isolated a novel red-colored compound from the bacterium Streptomyces collinus. utm.myqmul.ac.ukscripps.edu This compound was initially named "rubromycin". qmul.ac.ukscripps.edu Shortly after, a second metabolite, "collinomycin," was also isolated from the same strain. scripps.edu
Subsequent research revealed a chemical relationship between these compounds. Treatment of "rubromycin" with refluxing pyridine (B92270) converted it into "collinomycin". scripps.edu Conversely, treating "rubromycin" with dilute hydrochloric acid yielded a third pigment. qmul.ac.uk This demonstrated a clear structural linkage between the three molecules. Consequently, they were renamed based on their respective Rf values in chromatography: "collinomycin" became α-rubromycin, the original "rubromycin" was renamed β-rubromycin, and the third compound was designated γ-rubromycin. qmul.ac.ukscripps.edu
Initial research on this compound and its relatives was driven by their interesting biological properties. qmul.ac.uk Early studies focused on their potential as antimicrobial agents, with β- and γ-rubromycin showing activity against various bacteria and fungi. scripps.edu Further investigations in the 1990s revealed that β-rubromycin could inhibit HIV-1 reverse transcriptase. caymanchem.compeerj.com
A significant turning point in the understanding of this compound's structure occurred in the year 2000. Researchers, using advanced spectroscopic and biosynthetic methods, corrected the initially proposed ortho-quinone structure to the correct para-quinone configuration. rsc.orgcaymanchem.comcapes.gov.br This structural revision was a crucial step in understanding its chemical properties and biological activity. caymanchem.com This more accurate structural understanding has since guided further research into its synthesis and biological evaluation. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBZGHGMRSWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Biological Production Methodologies
Characterization of Beta-Rubromycin (B1234358) Producing Microbial Strains
The genus Streptomyces is the most prominent producer of rubromycins. dntb.gov.ua The first description of rubromycins dates back to 1953, following their purification from a culture of Streptomyces collinus isolated from a soil sample in Germany. mdpi.com Since then, several other Streptomyces species have been identified as producers of this compound and its congeners.
A notable producer is Streptomyces sp. ADR1, which was found to produce a mixture of both beta- and gamma-rubromycin (B1231039). researchgate.netresearchgate.net Other identified this compound producing strains include Streptomyces sp. PGA64 and Streptomyces sp. no. 750. nih.govnih.gov More recently, genome mining approaches have successfully identified Streptomyces sp. CB00271 as a particularly high-yield producer of this compound. researchgate.net
| Strain Name | Compound(s) Produced | Source of Isolation |
| Streptomyces collinus | Rubromycins | Soil (Baden, Germany) mdpi.com |
| Streptomyces sp. ADR1 | β-rubromycin and γ-rubromycin | Algerian Sahara Desert soil researchgate.netresearchgate.net |
| Streptomyces sp. CB00271 | β-rubromycin, β-rubromycin acid | Strain Collection (Genome Mining) researchgate.netresearchgate.netresearchgate.net |
| Streptomyces sp. PGA64 | β-rubromycin | Strain Collection (DNA-fingerprinting) nih.gov |
| Streptomyces iakyrus TA 36 | γ-rubromycin | Alpine soil (Peru) nih.govmdpi.com |
| Streptomyces sp. no. 750 | β-rubromycin | Not specified nih.gov |
The discovery of novel this compound producers often involves bioprospecting in unique and underexplored environments. Arid and alpine soils have been identified as particularly rich sources for isolating actinomycetes with the capacity to produce high-value antibiotic compounds. mdpi.comnih.govmdpi.com
The isolation of Streptomyces sp. ADR1 from the Algerian Sahara Desert is a prime example. mdpi.com The process began with treating a soil sample to reduce the prevalence of non-filamentous bacteria, followed by serial dilution and inoculation onto a selective medium (inorganic salt starch agar (B569324) ISP4). researchgate.net Strains exhibiting desired characteristics, such as significant cytotoxic activity, are then selected for further analysis. mdpi.com Similarly, Streptomyces iakyrus TA 36, a producer of the related γ-rubromycin, was isolated from an alpine soil sample collected in Peru between the Machu Picchu and Huayna Picchu peaks. nih.govmdpi.com
Modern approaches supplement traditional isolation techniques. Genome mining and DNA-fingerprinting of existing strain collections allow researchers to identify gene clusters responsible for producing specific types of compounds. nih.gov This method led to the identification of Streptomyces sp. CB00271 as a high-yield this compound producer and also revealed a silent angucycline-type gene cluster in the this compound-producing Streptomyces sp. PGA64. researchgate.netnih.gov
Identification of Actinomycetes Genera and Species
Fermentation and Cultivation Parameters for this compound Production
The production of this compound is highly dependent on the composition of the fermentation medium and the cultivation environment. Research on Streptomyces sp. ADR1 involved screening eight different media to determine the best composition for cell growth and rubromycin production. utm.my The study found that a medium containing glucose, yeast extract, and malt (B15192052) extract (Medium 1) was the most suitable for production. utm.my The pH of all tested media was adjusted to a neutral range of 7.0-7.2 before inoculation. researchgate.netutm.my
For Streptomyces iakyrus TA 36, the optimal growth temperature was found to be between 28–30 °C, with an optimal pH range of 6–7. mdpi.comresearchgate.net Shake flask experiments with Streptomyces sp. ADR1 were conducted at 28 °C with agitation at 200 rpm. utm.my Further optimization for the high-yield strain Streptomyces sp. CB00271 involved modifying the standard R2A medium and adding 1% (wt/vol) HP20 resins during fermentation, which significantly improved the final titer of this compound. researchgate.net
| Medium ID utm.my | Component | Concentration (g/L) |
| Medium 1 | Glucose | 4.0 |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| Medium 2 | Dextrin | 70.0 |
| Soybean Flour | 35.0 | |
| Corn Steep Liquor | 5.0 | |
| DL-methionine | 2.0 | |
| CaCO3 | 5.0 | |
| CoCl2 | 0.004 | |
| MnSO4.7H2O | 0.1 | |
| Medium 3 | Sucrose | 50.0 |
| Yeast Extract | 10.0 | |
| NaNO3 | 30.0 | |
| K2HPO4 | 10.0 | |
| MgSO4 | 0.5 | |
| FeSO4 | 0.01 | |
| KCl | 0.5 | |
| Medium 4 | Glucose | 15.0 |
| Yeast Extract | 1.0 | |
| Soybean Meal | 15.0 | |
| NaCl | 5.0 | |
| CaCO3 | 1.0 | |
| Glycerol | 2.5 mL |
Transitioning from laboratory-scale shake flasks to larger bioreactors is a critical step for industrial production. The fermentation of Streptomyces sp. ADR1 was successfully scaled up from 250 mL shake flasks to a 16-L stirred-tank bioreactor. researchgate.netutm.my This transition to a controlled bioreactor environment, with regulated aeration and agitation, led to a notable improvement in production metrics. utm.my
In shake flask cultures, the maximum concentration of this compound reached 24.58 mg/L after a lengthy 336-hour fermentation period. utm.my In the 16-L bioreactor, the peak concentration increased to 27.41 mg/L, and this was achieved in only 108 hours. utm.my This significant reduction in fermentation time highlights the efficiency gains from controlled process parameters, such as maintaining dissolved oxygen levels, which are possible in a bioreactor. utm.my The conditions in the bioreactor for Streptomyces sp. ADR1 were set at a temperature of 28 °C, an aeration rate of 1 volume per volume per minute (vvm), and an agitation speed of 400 rpm. mdpi.comresearchgate.net
| Fermentation Scale | Max. β-rubromycin Titer (mg/L) | Fermentation Time (hours) |
| Shake Flask utm.my | 24.58 | 336 |
| 16-L Bioreactor utm.my | 27.41 | 108 |
Biosynthesis of Beta Rubromycin
Polyketide Synthase (PKS) Pathways in Rubromycin Biosynthesis
The foundation of beta-rubromycin (B1234358) is constructed through a Type II polyketide synthase pathway. nih.gov These enzymatic assembly lines are responsible for generating the core polycyclic skeleton of many aromatic natural products.
The biosynthesis of the rubromycin family of compounds, including this compound, is directed by dedicated biosynthetic gene clusters (BGCs). nih.gov A well-investigated example is the griseorhodin A (grh) BGC from Streptomyces sp. JP95. nih.govuni-freiburg.de These clusters encode all the necessary enzymatic machinery, starting with a minimal Type II PKS. uni-freiburg.deresearchgate.net
A minimal Type II PKS comprises a core set of three enzymes:
Ketosynthase (KS or KSα): Catalyzes the crucial carbon-carbon bond-forming condensation reactions.
Chain Length Factor (CLF or KSβ): Works in conjunction with the KS to determine the length of the polyketide chain.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain as a thioester during its synthesis. nih.govresearchgate.net
In addition to the minimal PKS, the gene clusters also contain genes for ketoreductases, cyclases, aromatases, and a host of tailoring enzymes that modify the initial polyketide backbone. nih.govuni-freiburg.de Homologous gene clusters, such as the rub cluster, are responsible for the production of rubromycins like this compound. nih.govd-nb.info
The assembly of the this compound core begins with the loading of an acetyl-CoA starter unit, followed by the iterative addition of twelve malonyl-CoA extender units. nih.govuni-freiburg.de This was confirmed by isotope feeding experiments which showed the incorporation of labeled precursors into the final structure. nih.gov The minimal PKS catalyzes this process to create a reactive, ACP-bound C26 poly-β-ketone chain. researchgate.netresearchgate.net
This linear chain is highly unstable and undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form a rigid, pentangular polycyclic aromatic backbone. uni-freiburg.denih.gov Subsequent hydroxylations and modifications lead to the formation of collinone, a key advanced intermediate that serves as the universal precursor for the dramatic rearrangements that follow. uni-freiburg.denih.govnih.gov
Type II Polyketide Synthase Gene Clusters
Enzymatic Tailoring and Post-Polyketide Synthase Modifications
Following the creation of the core structure, a suite of tailoring enzymes performs a series of intricate modifications to produce the final, biologically active this compound. These reactions include complex oxidative rearrangements, methylations, and reductions.
A combination of gene deletion, heterologous expression, and in vitro enzymatic assays has identified and characterized numerous key enzymes in the rubromycin biosynthetic pathway.
| Enzyme | Class | Function in Biosynthesis |
| RubU | Oxidase | Participates in the successive oxidation of the carboxyl terminal. researchgate.netacs.org |
| RubO1/O2 | Oxidases | Work with RubU to catalyze the successive oxidations of the carboxyl terminal. researchgate.netacs.org |
| RubX | O-methyltransferase | Catalyzes the O-methylation of the newly formed carboxyl terminal. researchgate.netacs.org |
| RubK | Reductase | Reduces the C-3' hydroxyl group on the spiroketal moiety. researchgate.netacs.org |
| RubO | O-methyltransferase | Mediates the final tautomerization of the naphthoquinone moiety via O-methylation. researchgate.netacs.org |
| GrhO5 / RubL | Flavin-dependent monooxygenase (Spiroketal Synthase) | Initiates spiroketal formation by converting collinone to a d-nb.infod-nb.info-spiroketal intermediate (dihydrolenticulone) through a major oxidative rearrangement. nih.govnih.govnih.gov |
| GrhO6 / RubN | Flavin-dependent monooxygenase | Catalyzes the ring contraction of the d-nb.infod-nb.info-spiroketal to the final nih.govd-nb.info-spiroketal. nih.govd-nb.infonih.gov |
| GrhJ / HyalJ | Acetyltransferase | Activates GrhO6 via acetylation, ensuring the metabolic flux is directed towards the canonical rubromycin pathway. nih.gov |
| GrhO10 / RubG | Ketoreductase | Sequesters and stabilizes the labile product of the GrhO6 reaction. nih.gov |
| SpiH1 | Baeyer-Villiger monooxygenase | In angucycline biosynthesis, catalyzes C-C bond cleavage to form a ring-opened product from a spiro-intermediate. researchgate.net |
| SpiH3 | Oxidase | In angucycline biosynthesis, responsible for C-C bond cleavage of a tetracyclic intermediate to form an oxaspiro structure. researchgate.net |
The enzymes GrhO5, GrhO6, GrhJ, and GrhO10 are from the griseorhodin A pathway but have functional homologs in the rubromycin pathway (e.g., RubL, RubN, and RubG, respectively) that perform analogous roles. nih.govd-nb.infonih.gov While SpiH1 and SpiH3 are not directly implicated in this compound biosynthesis, their roles in other polyketide pathways highlight diverse enzymatic strategies for the C-C bond cleavages necessary to form complex spiro-architectures. researchgate.net
The formation of the bisbenzannulated nih.govd-nb.info-spiroketal is the most remarkable transformation in the biosynthesis of this compound and is a hallmark of this compound class. nih.gov This process is not a simple cyclization but a complex, flavoenzyme-driven oxidative rearrangement. researchgate.net
The key steps are:
The pentangular precursor, collinone, binds to the active site of the spiroketal synthase GrhO5 (or its homolog, RubL ). nih.govnih.gov
GrhO5, a multifunctional enzyme, first reduces the quinone ring of the substrate. nih.gov It then catalyzes an ortho-hydroxylation on the terminal phenolic ring. nih.gov
This hydroxylation triggers a cascade of reactions, including two ring-cleaving retro-aldol condensations and several tautomerizations, culminating in the formation of a d-nb.infod-nb.info-spiroketal intermediate called dihydrolenticulone. nih.govnih.gov
This intermediate is then acted upon by a second flavoprotein monooxygenase, GrhO6 (or its homolog, RubN ). nih.govnih.gov GrhO6 hydroxylates the intermediate, which facilitates a decarboxylative ring opening and subsequent contraction to yield the thermodynamically stable nih.govd-nb.info-spiroketal core found in the mature rubromycins. nih.govnih.gov
The activity of GrhO6 is regulated by the acetyltransferase GrhJ , which activates the enzyme via acetylation, thereby controlling the metabolic flux and preventing the formation of alternative, ring-opened shunt products. nih.gov The labile product of the GrhO6 reaction is immediately trapped by the ketoreductase GrhO10 , which converts it to a stable intermediate for further downstream processing. nih.gov
The biosynthesis of this compound is characterized by extensive oxidative chemistry and the breaking of multiple carbon-carbon bonds, which dramatically distorts the planar polycyclic precursor. nih.gov
The GrhO5/RubL-catalyzed conversion of collinone to the d-nb.infod-nb.info-spiroketal is a prime example of this radical transformation, involving the cleavage of at least three C-C bonds. nih.govresearchgate.netnih.gov This is followed by a decarboxylative step during the GrhO6-mediated ring contraction, representing a fourth C-C bond cleavage. nih.govnih.gov
Further oxidative tailoring occurs at the terminal end of the molecule. The enzymes RubU and RubO1/O2 carry out successive oxidations to form a carboxyl group, which is then methylated by RubX. researchgate.netacs.org These terminal modifications, along with the reduction of a hydroxyl group on the spiroketal by RubK and the final O-methylation-mediated tautomerization by RubO, complete the synthesis of this compound. researchgate.netacs.org
Specificity of O-Methylation and Hydroxyl Reduction Steps
The late-stage tailoring of the β-rubromycin molecule involves highly specific enzymatic reactions that are crucial for its final structure and biological activity. These steps, particularly O-methylation and hydroxyl reduction, are catalyzed by dedicated enzymes encoded within the rubromycin biosynthetic gene cluster.
Recent in vivo and in vitro studies have shed light on the precise sequence and specificity of these modifications. acs.orgnih.gov The O-methylation of the carboxyl terminal is carried out by the enzyme RubX. acs.orgnih.gov Concurrently, a selective reduction of the C-3' hydroxyl group is performed by the enzyme RubK. acs.orgnih.gov
Another critical O-methylation event is mediated by the enzyme RubO. This enzyme is responsible for the final tautomerization of the naphthoquinone moiety. It achieves this by anchoring a transitional intermediate through O-methylation, which facilitates the formation of the stable naphthoquinone tautomer characteristic of β-rubromycin. acs.orgresearcher.life The methoxy (B1213986) groups in the final compound are derived from S-methylmethionine, as confirmed by isotope labeling experiments. rsc.org
The specificity of these enzymes ensures the correct assembly and modification of the polyketide backbone, leading to the formation of the bioactive β-rubromycin. The modification status at these positions has been shown to have a significant influence on the anticancer activities of rubromycins. acs.orgnih.govresearcher.life
Table 1: Enzymes Involved in O-Methylation and Hydroxyl Reduction of β-Rubromycin Precursors
| Enzyme | Function | Substrate (Putative) | Product (Putative) |
| RubX | O-methylation of the carboxyl terminal | Carboxylated rubromycin precursor | Methylated carboxyl rubromycin precursor |
| RubK | Reduction of C-3' hydroxyl group | 3'-hydroxy rubromycin precursor | 3'-deoxy rubromycin precursor |
| RubO | O-methylation and tautomerization of the naphthoquinone moiety | Transitional spiroketal intermediate | β-Rubromycin |
Catalytic Control and Regulation Mechanisms at the Enzymatic Level
The biosynthesis of rubromycins is a tightly controlled process, not only at the transcriptional level but also through intricate catalytic control and regulation at the enzymatic level. nih.gov This is particularly evident in the formation of the unique bisbenzannulated nih.govresearchgate.net-spiroketal pharmacophore, a hallmark of the rubromycin family. nih.govnih.gov
The assembly of this complex spiroketal structure is managed by flavin-dependent enzymes that perform a drastic oxidative rearrangement of a pentangular polyketide precursor. researchgate.netnih.gov One key enzyme, a spiroketal synthase, exhibits multiple catalytic functions, acting as a reductase, monooxygenase, and likely an oxidase. researchgate.netnih.gov This multi-functional enzyme tightly controls the redox state of the substrate to prevent the formation of shunt products and directs the cleavage of three carbon-carbon bonds, showcasing an exceptional level of catalytic control. researchgate.netnih.gov In the biosynthesis of the related griseorhodin A, the flavoprotein monooxygenase GrhO5 is responsible for converting the precursor collinone into a researchgate.netresearchgate.net-spiroketal intermediate. nih.govrsc.org A similar enzyme, RubL, is found in the rubromycin pathway, suggesting a universal strategy for spiroketal formation. ethz.ch
Furthermore, a novel regulatory mechanism operating at the enzymatic level has been identified in the biosynthesis of the related compound griseorhodin A, which likely extends to β-rubromycin. nih.govrsc.org This mechanism involves a dedicated acetyltransferase, GrhJ, which modifies a key redox-tailoring flavoenzyme, GrhO6. nih.gov The acetylation of GrhO6 by GrhJ, using acetyl-CoA, activates the enzyme. nih.gov This activation allows for the rapid generation and release of its labile product, which is then sequestered by a ketoreductase (GrhO10) and converted into a more stable intermediate. nih.gov This regulatory step directs the metabolic flux towards the formation of canonical rubromycins and prevents the spontaneous hydrolysis of the nih.govresearchgate.net-spiroketal into a ring-opened side product. nih.govrsc.org This suggests that the cell can rapidly adjust the biosynthesis of functionally distinct metabolites based on the availability of precursors like acetyl-CoA. nih.gov
Table 2: Regulatory Enzymes and their Control Mechanisms in Rubromycin-type Biosynthesis
| Enzyme | Class | Function | Regulatory Mechanism |
| GrhO5/RubL | Flavin-dependent monooxygenase | Catalyzes oxidative rearrangement to form researchgate.netresearchgate.net-spiroketal | Tightly controls substrate redox state to prevent shunt product formation. researchgate.netnih.gov |
| GrhJ | Acetyltransferase | Acetylates and activates GrhO6 | Controls metabolic flux by direct enzymatic modification, dependent on acetyl-CoA availability. nih.gov |
| GrhO6 | Flavoenzyme | Catalyzes ring contraction to form the mature nih.govresearchgate.net-spiroketal | Activity is modulated by acetylation from GrhJ. nih.govrsc.org |
| GrhO10 | Ketoreductase | Sequesters and stabilizes the labile product of GrhO6 | Acts downstream of the regulated step to ensure pathway fidelity. nih.gov |
Metabolic Engineering and Synthetic Biology Approaches for Biosynthetic Pathway Elucidation and Diversification
Metabolic engineering and synthetic biology have become indispensable tools for investigating and manipulating the complex biosynthetic pathways of natural products like β-rubromycin. mdpi.comwhiterose.ac.uk These approaches have been pivotal in elucidating the functions of specific genes, activating silent biosynthetic gene clusters (BGCs), and generating novel derivatives of the parent compound. nih.gov
The entire β-rubromycin BGC was identified in Streptomyces sp. PGA64. nih.gov Interestingly, this strain was found to harbor two distinct type II polyketide synthase (PKS) gene clusters: one for rubromycin and another for angucyclines. nih.gov Under standard fermentation conditions, the angucycline cluster is silent. nih.gov Through targeted gene disruption of a putative repressor gene within the silent cluster, researchers were able to activate its expression, leading to the production of the angucycline metabolites UWM6 and rabelomycin. nih.gov This demonstrates the potential of metabolic engineering to unlock the hidden chemical diversity within a single microbial strain. mdpi.com
Heterologous expression is another powerful strategy. The rubromycin gene cassette, assembled from the Streptomyces collinus genome, has been introduced into a host like Streptomyces coelicolor M1152 to study the biosynthesis of the polyketide core structure. nih.gov Such efforts facilitate the systematic functional analysis of the biosynthetic enzymes in a controlled genetic background. nih.gov
Synthetic biology techniques, such as Transformation-Associated Recombination (TAR) cloning in yeast and Gibson assembly, provide efficient methods for capturing and engineering large and complex BGCs. whiterose.ac.uk These tools allow for the refactoring of entire pathways, enabling the creation of novel biosynthetic routes and the production of diversified rubromycin analogues. rsc.orgwhiterose.ac.uk By combining genes from different pathways or modifying existing enzymes, it is possible to generate new chemical entities with potentially improved therapeutic properties. The ultimate goal of these engineering efforts is to overcome the low production titers often found in native producers and to create a platform for the sustainable and diversified production of these valuable compounds. nih.govresearchgate.net
Table 3: Metabolic Engineering and Synthetic Biology Strategies Applied to Rubromycin-type Pathways
| Approach | Organism/System | Target | Outcome | Reference(s) |
| Gene Disruption | Streptomyces sp. PGA64 | Putative repressor gene in a silent angucycline BGC | Activation of the silent cluster and production of UWM6 and rabelomycin. | nih.gov |
| Heterologous Expression | Streptomyces coelicolor M1152 | rub gene cassette for the 26-carbon polyketide core | Production of the angucycline core structure rabelomycin, confirming pathway functionality. | nih.gov |
| Pathway Refactoring (Concept) | Yeast (TAR cloning), in vitro (Gibson Assembly) | Biosynthetic Gene Clusters (BGCs) | Enables capture, engineering, and heterologous expression of entire pathways for diversification. | whiterose.ac.uk |
Chemical Synthesis and Structural Modification Strategies for Beta Rubromycin
Historical and Contemporary Approaches to Total Synthesis of the Rubromycin Core
The journey to synthesize the rubromycin core began with its isolation and initial structural characterization by Brockmann and colleagues in the mid-20th century. nih.govscripps.edu However, it was not until 2000 that modern spectroscopic techniques led to a structural revision of β-rubromycin to its currently accepted para-quinone form. rsc.orgnih.gov Early synthetic efforts often focused on acid-mediated spirocyclisation of a dihydroxyketone precursor, a method that proved to have significant limitations. rsc.org
A major challenge identified in early studies was the difficulty of late-stage spiroketalization. organic-chemistry.org Investigations by Kozlowski and Reißig demonstrated that precursors with a fully formed isocoumarin (B1212949) "wing" are too electron-withdrawing, reducing the nucleophilicity of the phenolic partner and hindering the desired ketal formation. organic-chemistry.org This insight guided subsequent, more successful strategies that addressed the electronic nature of the cyclization precursors.
Several research groups have reported total or formal syntheses of rubromycin family members, each employing a distinct key strategy to construct the spiroketal core. These approaches represent the evolution of synthetic thinking, from overcoming electronic deactivation to employing powerful modern transformations.
Key Total Synthesis Strategies for the Rubromycin Family
| Research Group | Target Molecule | Key Strategy for Spiroketal Formation | Year | Citation(s) |
|---|---|---|---|---|
| Danishefsky et al. | Heliquinomycinone | Not specified in detail, but a pioneering synthesis in the family. | - | rsc.orgorganic-chemistry.org |
| Kita et al. | (±)-γ-Rubromycin | Aromatic Pummerer-type reaction using an open-chain isocoumarin precursor. | - | rsc.orgorganic-chemistry.org |
| Brimble et al. | Formal synthesis of (±)-γ-Rubromycin | Acid-mediated spirocyclisation on an electronically favorable precursor, assembled via Sonogashira coupling. | 2009 | rsc.orgorganic-chemistry.org |
| Pettus et al. | (±)-γ-Rubromycin | Late-stage oxidative [3+2] cycloaddition between a quinone and a methylene (B1212753) chroman. | 2011 | rsc.orgacs.org |
| Li, Xue et al. | (±)-δ-Rubromycin | Transition-metal-catalyzed spiroketalization cyclization. | 2013 |
Kita's synthesis utilized a Pummerer-type reaction on an open-chain isocoumarin precursor, which cleverly circumvented the deactivation issue and featured an elegant rearrangement of an ortho-quinone to the desired para-quinone. rsc.org The Brimble group achieved a formal synthesis by forming the ketal earlier in the sequence with a substrate that had more favorable electronics, uniting the two main fragments via Sonogashira coupling. rsc.orgorganic-chemistry.org
More contemporary approaches have leveraged powerful cycloadditions. Pettus reported a convergent total synthesis where the spiroketal was constructed at a late stage using an oxidative [3+2] cycloaddition. acs.org The groups of Li and Xue pioneered the use of transition-metal-catalyzed cyclizations to forge the spiroketal core in the first total synthesis of (±)-δ-rubromycin.
Challenges in the Chemical Synthesis of Complex Polyketides
The synthesis of complex aromatic polyketides like beta-rubromycin (B1234358) is fraught with challenges, many of which stem from the very features that define the class: high density of functional groups, stereochemical complexity, and electronic sensitivity.
The primary synthetic obstacle in the rubromycin family is the construction of the bisbenzannulated acs.orgnih.gov-spiroketal. rsc.orgnih.gov This moiety links the two major aromatic systems—the naphthoquinone and the isocoumarin—creating a sterically congested and electronically complex junction. rsc.org
Key challenges include:
Electronic Deactivation: As mentioned, the fully elaborated isocoumarin system is strongly electron-withdrawing. This deactivates the phenolic hydroxyl group that must act as a nucleophile in traditional acid-catalyzed spiroketalization reactions, often leading to reaction failure or the formation of undesired benzofuran (B130515) byproducts via elimination pathways. rsc.orgorganic-chemistry.org
Stereochemical Control: this compound possesses a single stereocenter at the spiroketal carbon. nih.gov Achieving stereocontrol is non-trivial, as many cyclization strategies produce racemic mixtures. organic-chemistry.org While the natural product is a single enantiomer, presumably formed via enzymatic control, chemical syntheses must devise methods to induce asymmetry. nih.gov
Functional Group Compatibility: The numerous and sensitive functional groups, including the quinone, lactone, phenols, and methyl ethers, require careful selection of protecting groups and reaction conditions throughout the synthetic sequence to avoid unwanted side reactions. rsc.org
Instability of Precursors: The polyketide chain generated by synthase enzymes is inherently unstable and cyclizes spontaneously without enzymatic control. mdpi.com Synthetic strategies must manage the reactivity of highly functionalized linear precursors to guide them toward the desired complex cyclic structure.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues is crucial for understanding the structure-activity relationship (SAR) and identifying the key pharmacophore responsible for a molecule's biological effects. For the rubromycins, a central question has been the role of the constituent parts—the spiroketal, the quinone, and the isocoumarin—in their bioactivity.
In 2007, Pettus and coworkers investigated this by synthesizing and evaluating a series of six rubromycin analogues. rsc.org Their findings underscored the critical importance of the spiroketal and quinone functionalities for telomerase inhibition. rsc.org Biological evaluation showed that β-rubromycin, with its intact spiroketal core, was a potent inhibitor, whereas its open-chain variant, α-rubromycin, was essentially inactive. rsc.orgnih.gov
Further studies on the synthesized analogues revealed that the removal of either the spiroketal or the quinone functionality resulted in a complete loss of inhibitory activity. rsc.orgnih.gov These results strongly suggest that these two moieties work in concert and are indispensable components of the pharmacophore. rsc.orgnih.gov
Modular Synthetic Strategies for Structural Elaboration
Given the complexity of the target, most synthetic approaches to the rubromycins are convergent or modular. capes.gov.brqmul.ac.uk This strategy involves the independent synthesis of the two main structural units—the naphthoquinone "wing" and the isocoumarin "wing"—which are then joined together before or during the key spiroketal-forming reaction. rsc.org
A modular approach offers significant advantages:
Flexibility: It enables the creation of diverse analogues by simply modifying one of the building blocks before the coupling step. This is invaluable for SAR studies. capes.gov.br
Various coupling reactions have been employed to unite the two fragments. The Brimble group famously used a Sonogashira cross-coupling to connect an alkynol (isocoumarin precursor) and a naphthyl iodide. rsc.orgorganic-chemistry.org Other syntheses have utilized Heck couplings to form the isocoumarin ring system itself from appropriate precursors. researchgate.net This fragment-based assembly is a cornerstone of modern rubromycin synthesis, providing a logical and adaptable pathway to the complex core structure. rsc.orgresearchgate.net
Incorporation of Spiroketal and Quinone Functionalities
The successful incorporation of the spiroketal and quinone functionalities represents the crux of any rubromycin total synthesis. The methods developed to achieve these transformations highlight a range of creative solutions to the challenges posed by the molecule.
Strategies for Spiroketal Formation: The formation of the 5,6-spiroketal has been approached in numerous ways, evolving from classical methods to powerful modern reactions.
| Method | Description | Example Proponent(s) | Citation(s) |
| Acid-Mediated Cyclization | Direct intramolecular ketalization of a dihydroxyketone precursor. Often hampered by electronic deactivation and side reactions. | Greul, Brockmann (early work); Brimble (on modified substrate) | rsc.org |
| Pummerer-Type Rearrangement | An elegant reaction on an open-chain isocoumarin precursor that facilitates spiroketal formation and subsequent rearrangement to the para-quinone. | Kita et al. | rsc.org |
| Oxidative [3+2] Cycloaddition | A convergent, late-stage reaction between a hydroxynaphthoquinone and a chiral enol ether or methylene chroman, often mediated by an oxidant like CAN. | Pettus et al. | rsc.orgacs.orgnih.gov |
| Transition-Metal Catalysis | Gold- or other metal-catalyzed cyclizations, such as double intramolecular hydroalkoxylation of an alkyne, to form the spiroketal. | Li, Xue et al. | researchgate.net |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition strategy involving an ortho-quinone methide generated in situ to construct the spiroketal core. | Bray, Willis | qmul.ac.ukrsc.org |
| Hypoiodite-Catalyzed Cycloetherification | An oxidative spiroketalization catalyzed by an in situ generated hypoiodite (B1233010) species. | Li et al. | researchgate.net |
Synthesis and Installation of the Quinone: The naphthazarin or naphthoquinone moiety is a highly oxygenated and sensitive structure. Its synthesis typically begins from simpler aromatic precursors. For example, the Li group's synthesis of (±)-δ-rubromycin started from commercially available guaiacol, while the Pettus synthesis of (±)-γ-rubromycin built the quinone fragment starting from 1,2,4-trimethoxybenzene. rsc.org Key steps often involve regioselective functionalization (e.g., bromination, methylation) and oxidation. A common reagent for the final oxidation to the quinone state is ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org A notable transformation in some synthetic routes is the acid-mediated rearrangement of an initially formed ortho-quinone spiroketal to the thermodynamically more stable para-quinone isomer found in this compound. rsc.orgacs.org
Molecular Mechanisms of Beta Rubromycin Biological Activities
Inhibition of Human Telomerase Activity
Beta-rubromycin (B1234358) has been identified as a potent inhibitor of human telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and implicated in the immortalization of cancer cells. nih.govnih.gov Its inhibitory effects are attributed to a series of specific molecular interactions and structural features.
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to the telomerase substrate primer. nih.govresearchgate.net This mode of inhibition suggests that this compound directly interferes with the binding of the DNA primer to the active site of the telomerase enzyme. nih.govconicet.gov.ar The interaction may involve both the human telomerase RNA component (hTR) and the catalytic subunit, the human telomerase reverse transcriptase (hTERT), as the primer binding site is located at the interface of these two components. conicet.gov.arrsc.org Some studies also suggest a competitive inhibition mechanism with respect to dNTPs, indicating a complex interaction within the enzyme's active site. nih.govingentaconnect.com
The potency of this compound as a telomerase inhibitor has been quantified through various kinetic analyses. The 50% inhibitory concentration (IC₅₀) values reported for this compound are consistently in the low micromolar range. Different studies have reported IC₅₀ values of approximately 3 µM nih.govresearchgate.netresearchgate.net, 3.06 µM conicet.gov.arrsc.org, and 8.60 µM. nih.govingentaconnect.com The inhibition constant (Kᵢ) for this compound, which reflects its binding affinity for telomerase, has been determined to be 0.74 µM in a study demonstrating competitive interaction with the telomerase substrate primer. nih.govresearchgate.net
| Parameter | Reported Value(s) | Reference(s) |
| IC₅₀ | ~3 µM | nih.govresearchgate.netresearchgate.net |
| 3.06 µM | conicet.gov.arrsc.org | |
| 8.60 µM | nih.govingentaconnect.com | |
| Kᵢ | 0.74 µM | nih.govresearchgate.net |
The 5,6-bisbenzannulated spiroketal core is a defining structural feature of this compound and is crucial for its telomerase inhibitory activity. rsc.orgacs.orgmdpi.com This spiroketal system, which links a naphthoquinone and an isocoumarin (B1212949) framework, is considered an essential pharmacophore. rsc.orgnih.gov The importance of this moiety is highlighted by comparing this compound to its open-chain analogue, alpha-rubromycin, which lacks the spiroketal system and shows significantly diminished inhibitory potency (IC₅₀ > 200 µM). nih.govresearchgate.net This indicates that the rigid, three-dimensional structure conferred by the spiroketal is necessary for effective binding to and disruption of the telomerase enzyme's catalytic function. nih.govrsc.orgresearchgate.net The presence of the spiroketal moiety is a key factor in the high biological activity of rubromycin compounds. conicet.gov.ar
Structure-activity relationship (SAR) studies have further elucidated the structural requirements for telomerase inhibition by rubromycin analogues. These studies confirm that the spiroketal core is a critical pharmacophore. rsc.org Biological evaluation of this compound (IC₅₀ = 3.06 µM) versus its open-chain variant alpha-rubromycin (IC₅₀ > 200 µM) demonstrates that the spiroketal is essential for activity. rsc.org
Key findings from SAR studies include:
Spiroketal and Quinone Moieties : Removal of either the spiroketal or the quinone functionality leads to a loss of inhibitory activity. rsc.org
Isocoumarin Functionality : The isocoumarin portion of the molecule also plays a key role in potent inhibition. rsc.org
Terminal Modifications : The modification status at the terminal ends of the molecule significantly influences the anticancer activities of rubromycins. acs.orgresearcher.life
These findings underscore that the inhibitory potency is not attributable to a single moiety but rather to the interplay of the quinone, spiroketal, and isocoumarin components. rsc.org Further in-depth SAR studies are needed to fully map the key pharmacophoric interactions with the telomerase enzyme. rsc.org
While specific molecular dynamics (MD) simulations for the this compound-telomerase complex are not extensively detailed in the provided search results, the importance of the compound's three-dimensional structure suggests a "pocket" within the telomerase active site that accommodates it. nih.govingentaconnect.com The V-shaped structure and a molecule length of 18.7-20.3 Å have been suggested as important characteristics for telomerase inhibition. nih.govingentaconnect.com
Computational studies, including molecular docking and MD simulations, are powerful tools for understanding such interactions at an atomic level. chemrxiv.orgnih.gov For related compounds and enzymes, like rubromycin derivatives with HIV-1 reverse transcriptase, MD simulations have been used to analyze binding affinity and identify key interactions, suggesting this would be a valuable approach for the this compound-telomerase complex. peerj.comnih.gov
Structure-Activity Relationship (SAR) Studies for Telomerase Inhibition
Inhibition of Retroviral Reverse Transcriptases
In addition to its anti-telomerase activity, this compound is a potent inhibitor of retroviral reverse transcriptases, including HIV-1 reverse transcriptase (HIV-1 RT). nih.govlktlabs.comhellobio.com This inhibition is selective, as this compound has little to no effect on other enzymes like DNA and RNA polymerases, topoisomerases, or deoxyribonucleases. nih.govresearchgate.netresearchgate.net
Kinetic analyses have shown that this compound and the related gamma-rubromycin (B1231039) interact with HIV-1 RT competitively at the template-primer binding site. lktlabs.comthieme-connect.comcaymanchem.com The IC₅₀ value for this compound against HIV-1 RT is approximately 0.98 µM. thieme-connect.com Another report indicates that at a concentration of 10 µM, this compound inhibits HIV-1 reverse transcriptase activity by 39.7%. caymanchem.combiomol.com Although potent, the development of rubromycins as anti-HIV agents has been hindered by their cytotoxicity. peerj.comthieme-connect.com Nevertheless, computational studies have explored rubromycin derivatives as potential inhibitors of drug-resistant HIV-1 RT mutants, highlighting the potential of this chemical scaffold. peerj.comnih.gov
| Enzyme | Inhibition Parameter | Reported Value(s) | Reference(s) |
| HIV-1 Reverse Transcriptase | IC₅₀ | 0.98 µM | thieme-connect.com |
| % Inhibition | 39.7% at 10 µM | caymanchem.combiomol.com |
Mechanism of Reverse Transcriptase Enzyme Inhibition
This compound is recognized as a potent inhibitor of reverse transcriptase (RT), particularly the RNA-directed DNA polymerase from human immunodeficiency virus-1 (HIV-1). invivochem.commedchemexpress.com The compound exerts its inhibitory effect on the multiple functions of this enzyme, which are essential for the retroviral life cycle. thieme-connect.com Studies have shown that this compound and its analogue, gamma-rubromycin, inhibit HIV-1 RT with significant potency, exhibiting IC50 values of 0.98 µM and 0.62 µM, respectively. thieme-connect.com This inhibition is selective, as the compound shows less activity against cellular DNA polymerases. thieme-connect.com
Beyond viral enzymes, this compound also potently inhibits human telomerase, a specialized reverse transcriptase that maintains telomere ends. nih.gov The inhibition of telomerase is a key area of interest for its potential anti-cancer applications. smolecule.com Kinetic analyses have demonstrated that this compound is a potent telomerase inhibitor, with an IC50 of approximately 3 µM. nih.govrsc.org This inhibitory action extends to other DNA polymerases as well, including mammalian DNA polymerase alpha and beta, though its selectivity varies. nih.gov
Interaction with Template/Primer Sites on Viral Enzymes
The primary mechanism by which this compound inhibits reverse transcriptase is through competitive interaction at the enzyme's template-primer binding site. thieme-connect.commedchemexpress.com Kinetic analysis has confirmed this competitive binding, indicating that the molecule vies with the nucleic acid substrate for the same location on the enzyme. nih.govthieme-connect.com This mode of action prevents the enzyme from binding to its natural RNA or DNA template, thereby halting the synthesis of viral DNA. nih.gov
In its action against human telomerase, a similar mechanism is observed. This compound exhibits competitive inhibition with respect to the telomerase substrate primer (TS-A), with a determined inhibition constant (Ki) of 0.74 µM. nih.govnih.gov This suggests a direct interaction with the substrate-binding site on the telomerase complex. nih.gov Conversely, its inhibition is of a mixed type concerning the nucleotide substrates (dNTPs). nih.gov This dual interaction underscores the complex nature of its inhibitory function.
| Enzyme | Organism/Virus | Inhibition Metric | Value | Mechanism Notes |
|---|---|---|---|---|
| Reverse Transcriptase | HIV-1 | IC50 | 0.98 µM thieme-connect.com | Competitive interaction at the template-primer binding site. thieme-connect.com |
| Telomerase | Human | IC50 | ~3 µM nih.govrsc.org | Competitive inhibition with respect to the substrate primer. nih.gov |
| Telomerase | Human | Ki | 0.74 µM nih.gov | Competitive interaction with the telomerase substrate primer (TS-A). nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for Reverse Transcriptase Inhibition
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of this compound responsible for its inhibitory activity. A central element is the spiroketal system that links the naphthazarin and isocoumarin moieties. rsc.orgresearchgate.net The importance of this structure is highlighted by comparing this compound to its open-chain analogue, alpha-rubromycin. While this compound is a potent telomerase inhibitor, alpha-rubromycin, which lacks the spiroketal ring, shows substantially decreased potency (IC50 > 200 µM). nih.govrsc.org This indicates that the rigid, three-dimensional spiroketal core is an essential pharmacophore for telomerase inhibition. rsc.org
Furthermore, the quinone moiety appears to be a useful structural element for targeting reverse transcriptases while sparing cellular DNA polymerases. thieme-connect.com Modifications to other parts of the molecule, such as the naphthazarin moiety, have also been shown to affect its biological activity against different targets. nih.gov
Antimicrobial and Antifungal Mechanistic Investigations
This compound exhibits a range of antimicrobial and antifungal activities, which have been explored through mechanistic studies.
Mechanisms of Spore Germination Inhibition in Plant Pathogens (e.g., Phytophthora infestans)
This compound has been identified as a specific inhibitor of developmental stages in oomycete plant pathogens. In Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, this compound specifically inhibits the germination of cysts with an IC50 of 19.8 µg/L. researchgate.netnih.govomu.ac.jp This inhibitory effect is quite selective; the compound does not prevent other key life-stage transitions such as mycelial growth, sporangium formation, zoospore release, or appressorium formation. researchgate.netnih.govomu.ac.jp The inhibitory action also extends to the germination of cysts and oospores in another significant plant pathogen, Pythium aphanidermatum. researchgate.netnih.gov
| Developmental Stage | Effect of this compound | IC50 Value |
|---|---|---|
| Cyst Germination | Inhibited | 19.8 µg/L nih.govresearchgate.netnih.gov |
| Mycelial Growth on Rye Media | Not Inhibited | N/A nih.gov |
| Sporangium Formation | Not Inhibited | N/A nih.gov |
| Zoospore Release | Not Inhibited | N/A nih.gov |
| Cyst Formation | Not Inhibited | N/A nih.gov |
| Appressorium Formation | Not Inhibited | N/A nih.gov |
Identification and Characterization of Specific Protein Targets in Microbial Systems (e.g., PITG_04584)
Through a chemical genetic approach in P. infestans, this compound was found to dramatically affect gene expression. Specifically, its presence led to a 60-fold stimulation in the expression of a RIO kinase-like gene, identified as PITG_04584. researchgate.netnih.govomu.ac.jp Subsequent genetic analysis of this gene revealed its crucial role in several developmental processes within the pathogen, including zoosporogenesis, cyst germination, and the formation of appressoria. researchgate.netnih.gov The PITG_04584 gene is of particular interest as it lacks close relatives outside of the oomycetes, suggesting it could be a highly specific target for controlling diseases caused by this group of pathogens. researchgate.netnih.govomu.ac.jp
Mechanisms of Antibacterial Activity Against Gram-Positive Bacteria
The rubromycin family of antibiotics, including this compound, is known for its antibacterial properties, which are particularly effective against Gram-positive bacteria. rsc.orgmdpi.com Studies have demonstrated its inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov In contrast, the activity against Gram-negative bacteria is often minimal. rsc.org This selectivity suggests that the mechanism of action may involve targets or uptake processes that are specific to the cell wall structure and physiology of Gram-positive organisms. While the precise molecular targets for its antibacterial action are less defined than for its reverse transcriptase inhibition, the efficacy of rubromycins against strains like Methicillin-resistant Staphylococcus aureus (MRSA) highlights their potential. rsc.org
| Bacterial Type | Susceptibility | Example Organisms |
|---|---|---|
| Gram-Positive | Susceptible | Bacillus subtilis, Staphylococcus aureus nih.govmdpi.com |
| Gram-Negative | Minimal to No Activity | Escherichia coli nih.gov |
Other Enzyme Modulation and Interaction Studies (Mechanistic Focus)
This compound's biological activities extend to the modulation of various enzymes. Mechanistic studies have focused on understanding its interaction with these molecular targets, revealing a notable degree of selectivity in its inhibitory profile.
Selective Inhibition Profiles Against DNA/RNA Modifying Enzymes
Research has demonstrated that this compound exhibits a distinct and selective inhibition profile against enzymes that modify DNA and RNA. It is a potent inhibitor of specific reverse transcriptases and telomerase, while having minimal to no effect on other crucial enzymes involved in nucleic acid metabolism. nih.govresearchgate.net This selectivity is a key aspect of its mechanism of action.
This compound is a strong inhibitor of human telomerase, a reverse transcriptase that plays a critical role in cellular immortalization and is a prominent target in cancer research. nih.govresearchgate.net Studies have reported a 50% inhibitory concentration (IC50) of approximately 3 µM for this compound against human telomerase. nih.govmdpi.com Kinetic analyses have revealed that its mode of inhibition is competitive with respect to the telomerase substrate primer, with an inhibition constant (Ki) of 0.74 µM. nih.govsmolecule.comrsc.org This suggests that this compound may interact with the human telomerase RNA component (TR) and/or the catalytic subunit (TERT). rsc.orgconicet.gov.ar The spiroketal system of this compound is essential for this activity; its open-chain analogue, alpha-rubromycin, shows a substantially decreased inhibitory potency (IC50 > 200 µM). nih.govrsc.org
In addition to telomerase, this compound is a potent inhibitor of retroviral reverse transcriptases. nih.govmdpi.comutm.my It has been shown to inhibit Moloney murine leukemia virus reverse transcriptase (M-MLV RT) with an IC50 value of 3.42 µM. rsc.org Its activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase is weaker, with reported IC50 values in the range of 20-33 µM. rsc.org
A hallmark of this compound's mechanistic profile is its lack of significant inhibition against other key DNA and RNA modifying enzymes. nih.govresearchgate.net Studies have consistently shown that it has virtually no effect on the activities of DNA polymerases (including DNA polymerase α and β), RNA polymerases, deoxyribonuclease, and topoisomerases. nih.govresearchgate.netresearchgate.netsmolecule.com This contrasts with alpha-rubromycin, which is a more potent inhibitor of mammalian DNA polymerases. nih.gov This selective action highlights this compound as a specific inhibitor of telomerase and certain reverse transcriptases, rather than a general DNA metabolic poison. researchgate.net
Inhibitory Activity of this compound Against Various Enzymes
| Enzyme | Organism/Source | IC50 / Ki Value | Type of Inhibition |
| Human Telomerase | Human | IC50: ~3 µM nih.govmdpi.com | Competitive (vs. substrate primer) nih.govrsc.org |
| Human Telomerase | Human | Ki: 0.74 µM nih.govsmolecule.com | Competitive (vs. substrate primer) nih.govrsc.org |
| Moloney Murine Leukemia Virus Reverse Transcriptase (M-MLV RT) | Murine | IC50: 3.42 µM rsc.org | Not specified |
| HIV-1 Reverse Transcriptase | Virus | IC50: 20-33 µM rsc.org | Not specified |
| DNA Polymerase α | Mammalian | Ki: 2.40 µM nih.gov | Not specified |
| DNA Polymerase β | Mammalian | Ki: 10.5 µM nih.gov | Not specified |
| DNA Polymerases | Not specified | No significant effect nih.govresearchgate.net | Not applicable |
| RNA Polymerases | Not specified | No significant effect nih.govresearchgate.net | Not applicable |
| Deoxyribonuclease | Not specified | No significant effect nih.govresearchgate.net | Not applicable |
| Topoisomerase | Not specified | No significant effect nih.govresearchgate.net | Not applicable |
Structural Elucidation and Stereochemical Characterization of Beta Rubromycin
Historical Evolution of Structural Assignment and Revision
The journey to fully elucidate the structure of beta-rubromycin (B1234358) involved a significant revision from its initially proposed form. When first isolated, this compound was assigned an ortho-quinone structure. rsc.org This assignment was made despite its close relatives, α-rubromycin and γ-rubromycin, being identified as having para-quinone structures. rsc.org
This initial structural assignment persisted for several decades. However, in 2000, a pivotal study by Zeeck and colleagues led to a correction of the this compound structure. rsc.orgresearchgate.netnih.gov Employing modern spectroscopic methods and biosynthetic isotope-labeling experiments, they definitively reassigned this compound as a para-quinone. rsc.orgresearchgate.net This revision established that the core framework of this compound is consistent with other members of the rubromycin family, which are derived from a single C26 polyketide chain and feature the characteristic bisbenzannulated researchgate.netmdpi.com-spiroketal system. researchgate.net The open-chain analogue, α-rubromycin, is an exception to this spiroketal motif. rsc.org
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, Circular Dichroism)
The accurate determination of this compound's complex structure was made possible through the application of a suite of advanced spectroscopic techniques.
Mass Spectrometry (MS) has been crucial in determining the fundamental molecular properties of this compound. High-resolution mass spectrometry (HRMS) established its molecular formula as C₂₇H₂₀O₁₂. mdpi.comresearchgate.net This information provides the exact elemental composition, a foundational piece of data for any structural elucidation.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₀O₁₂ | mdpi.comresearchgate.net |
| Molecular Weight | 536.4 g/mol | adipogen.comnih.gov |
| Appearance | Dark blue solid | adipogen.com |
| Solubility | Soluble in DMSO or chloroform | adipogen.com |
| Source | Isolated from Streptomyces sp. | mdpi.comadipogen.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy was instrumental in piecing together the connectivity of the atoms. Both ¹H-NMR and ¹³C-NMR spectra provided detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.net For instance, the chemical shifts of saturated carbons like C-3, C-3', and C-4 are typically found below 40.0 ppm in the ¹³C NMR spectrum, while signals for methoxy (B1213986) groups generally appear between 51.0 and 57.0 ppm. researchgate.net Two-dimensional NMR techniques were essential to fully elucidate the planar structure and confirm the revised para-quinone system. researchgate.netnih.gov
Table 2: Key Diagnostic NMR Features for Rubromycins
| NMR Type | Feature | Typical Chemical Shift (ppm) | Source |
|---|---|---|---|
| ¹³C NMR | Saturated Carbons (C-3, C-3', C-4) | < 40.0 | researchgate.net |
| ¹³C NMR | Methoxy Groups | 51.0 - 57.0 | researchgate.net |
| ¹³C NMR | Aromatic/Quinone Carbons | 100 - 140 | researchgate.net |
Circular Dichroism (CD) Spectroscopy is a technique that measures the differential absorption of left- and right-handed circularly polarized light and is particularly useful for characterizing chiral molecules. daveadamslab.com Given that this compound contains a chiral spiroketal center, CD spectroscopy was a vital tool. The experimental CD spectrum, when compared with spectra generated through quantum chemical calculations, provides definitive information about the molecule's absolute stereochemistry. researchgate.net
Determination of Absolute Stereochemical Configuration
The final piece of the structural puzzle for this compound was the determination of its absolute stereochemistry at the single chiral center, the C-2 spiroketal carbon. This was accomplished through the application of quantum chemical circular dichroism (CD) calculations. researchgate.netrsc.org
By comparing the experimentally measured CD spectrum of this compound with theoretically calculated spectra for both possible stereoisomers, (S) and (R), the absolute configuration was unequivocally assigned as (S). researchgate.netresearchgate.netrsc.org This assignment was further supported by comparison with the known stereochemistry of related natural products like heliquinomycin. researchgate.netrsc.org Interestingly, this established that the spiro center of this compound has the opposite absolute configuration to that of heliquinomycin, another related spiro compound whose configuration had been previously determined. researchgate.net
Advanced Research Methodologies and Computational Biology
In Silico Modeling and Virtual Screening for Beta-Rubromycin (B1234358) Derivatives
In silico modeling encompasses a range of computer-based techniques used to simulate and study biological systems. For complex natural products like this compound, these methods are invaluable for exploring the potential of derivatives without the immediate need for laborious and time-consuming chemical synthesis. nih.govpeerj.com Virtual screening, a key in silico technique, involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govdntb.gov.ua
The primary goals of applying these techniques to the rubromycin scaffold are to discover derivatives with enhanced target affinity, greater selectivity, reduced toxicity, and more favorable pharmacokinetic properties. nih.govcapes.gov.br For instance, research has focused on creating libraries of virtual γ-rubromycin derivatives to identify promising candidates for inhibiting HIV-1 reverse transcriptase. nih.govpeerj.com This process allows for the evaluation of numerous structural modifications, such as truncating rings or altering substitution patterns, to filter for the most promising compounds for further computational analysis or eventual synthesis. nih.govpeerj.com
Another powerful approach is scaffold hopping, which utilizes the core pharmacophoric features of a known active molecule to search for structurally different compounds that may elicit a similar biological effect. nih.govnih.gov This was demonstrated in a study on α-rubromycin, a related compound that inhibits the SARS-CoV-2 main protease (MPro). nih.gov Although α-rubromycin itself showed significant cytotoxicity, in silico tools were used to design a novel, less toxic scaffold based on its key binding features. This new scaffold was then used as a template for a pharmacophore-based virtual screening of FDA-approved drugs, leading to the identification of cromoglicic acid as a more potent and safer inhibitor. nih.gov This highlights how virtual screening can repurpose existing drugs or guide the development of entirely new chemical entities based on an initial natural product lead. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are two of the most powerful computational tools for investigating ligand-target interactions at an atomic level. peerj.compeerj.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. nih.govacs.org MD simulations provide a more dynamic picture, simulating the movements of atoms in the ligand-protein complex over time, which allows for the assessment of binding stability and a more refined calculation of binding free energy. peerj.comnih.gov
In studies on rubromycin-based ligands, molecular docking has been employed as an initial screen to analyze the binding of derivatives to targets like HIV-1 reverse transcriptase. nih.govpeerj.com Software such as AutoDock is used to generate various binding poses, which are then ranked based on calculated binding energies. nih.gov The most promising ligand-protein complexes identified through docking are then subjected to the more computationally intensive MD simulations. peerj.com
MD simulations, often running for nanoseconds, reveal crucial insights into the complex interplay of forces that stabilize the interaction. nih.govnih.gov For example, simulations of γ-rubromycin derivatives bound to HIV-1 reverse transcriptase have helped identify specific amino acid residues that are critical for binding. nih.gov They can also reveal dynamic conformational changes, such as the formation of strong ionic bridges between residues in the binding pocket, which can significantly impact ligand affinity. peerj.com The stability of the ligand within the binding site is often assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation; a stable RMSD suggests a stable binding mode. nih.gov
To quantify the binding affinity more accurately from these simulations, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used. peerj.com This technique calculates the binding free energy by considering van der Waals, electrostatic, and solvation energies, providing a reliable trend for comparing the binding affinities of different ligands to a target protein. peerj.comacs.org
| Ligand | Modifications from γ-Rubromycin | AutoDock Binding Energy (kcal/mol) |
|---|---|---|
| γ-Rubromycin | Parent Compound | -11.21 |
| Ligand 27 | Lacks the methoxy (B1213986) group | -12.23 |
| Ligand 36 | Fluorine atom in place of the methoxy group | -11.59 |
| Rilpivirine | Reference Drug | -13.25 |
Chemoinformatic Tools for Structure-Activity Relationship Prediction
Chemoinformatics applies computational methods to solve problems in chemistry, particularly in drug discovery. cinj.orgamazon.com It plays a pivotal role in establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By analyzing experimental and computational data, chemoinformatic tools can build predictive models that accelerate the optimization of lead compounds. cinj.org
A fundamental SAR finding for the rubromycin family is the essential role of the 5,6-spiroketal core for certain biological activities. rsc.orgnih.gov Experimental studies have shown that β-rubromycin, which contains this rigid spiroketal system, is a potent inhibitor of human telomerase (IC50 < 3.0 µM), whereas its open-chain analogue, α-rubromycin, is inactive (IC50 > 200 µM). nih.gov This suggests that the specific three-dimensional conformation enforced by the spiroketal is crucial for effective binding to the enzyme. nih.gov Computational modeling supports this by demonstrating how the rigid structure orients the key functional groups of the molecule to fit optimally within the target's binding site.
Chemoinformatic analyses of rubromycin derivatives help to refine these SAR models. By comparing the computationally predicted binding affinities of various analogues with their structural features, researchers can identify which functional groups contribute positively or negatively to the interaction. nih.govscirp.org For example, the analysis of γ-rubromycin derivatives targeting HIV-1 reverse transcriptase showed that removing or replacing the methoxy group could alter binding affinity for different mutant forms of the enzyme. nih.govpeerj.com These insights are critical for designing next-generation inhibitors that can overcome drug resistance. The process of hit-to-lead optimization is often accelerated by the development of these quantitative structure-activity relationship (QSAR) models. cinj.org
| Compound | Key Structural Feature | Target | Bioactivity (IC50) |
|---|---|---|---|
| β-Rubromycin | Contains 5,6-spiroketal | Human Telomerase | < 3.0 µM |
| α-Rubromycin | Open-chain analogue (lacks spiroketal) | Human Telomerase | > 200 µM |
| α-Rubromycin | N/A | SARS-CoV-2 MPro | 5.4 µM |
| Cromoglicic Acid | Scaffold hop from α-rubromycin | SARS-CoV-2 MPro | 1.1 µM |
Future Research Directions and Preclinical Potential Mechanistic and Exploratory Focus
Strategies for Enhancing Biological Selectivity and Potency
Beta-rubromycin (B1234358) has demonstrated notable biological activities, including the inhibition of human telomerase and HIV-1 reverse transcriptase. biomol.comadipogen.com However, its broad cytotoxicity presents a significant hurdle for therapeutic development. nih.govacs.org Future research will need to focus on strategies to enhance its selectivity and potency towards specific molecular targets.
One promising approach involves the modification of the core structure to improve target binding affinity and reduce off-target effects. The spiroketal system is essential for its telomerase inhibitory activity, as opening this system to form α-rubromycin significantly reduces its potency. nih.govrsc.org Therefore, modifications should aim to preserve this critical pharmacophore while altering other parts of the molecule. Structure-activity relationship (SAR) studies have revealed that the terminal modification status of rubromycins significantly influences their anticancer activities. nih.govresearcher.lifeacs.org This suggests that targeted chemical modifications could lead to analogues with improved selectivity.
Another strategy is to exploit the differences between target enzymes. For instance, while this compound inhibits both human telomerase and retroviral reverse transcriptases, it shows minimal effect on other enzymes like DNA and RNA polymerases. nih.govresearchgate.net A deeper understanding of the binding interactions with these different enzymes could guide the design of analogues that are more selective for one over the other. Kinetic studies have shown that this compound competitively inhibits telomerase with respect to the substrate primer, indicating a direct interaction with the active site. nih.govsmolecule.com Computational modeling and docking studies could be employed to design derivatives with enhanced binding to the telomerase active site, thereby increasing potency and selectivity. nih.govpeerj.com
Approaches to Overcome Production Challenges and Improve Yields
A significant bottleneck in the development of this compound and its analogues is the low production titer from its natural source, Streptomyces species. researchgate.netresearchgate.net Overcoming these production challenges is crucial for enabling further preclinical and potentially clinical studies.
One approach is the optimization of fermentation conditions. Studies have shown that transferring the production process from shake flasks to a stirred tank bioreactor and maintaining non-oxygen limited conditions can significantly increase the volumetric production of this compound. researchgate.netresearchgate.net Further optimization of media composition, pH, temperature, and aeration could lead to even higher yields. researchgate.net
Genetic engineering of the producing strains offers another powerful strategy. The identification and characterization of the this compound biosynthetic gene cluster (BGC) opens up possibilities for metabolic engineering. researchgate.net Overexpression of key biosynthetic genes or deletion of genes involved in competing pathways could channel more metabolic flux towards this compound production. mdpi.com For example, deleting a regulatory gene within a different antibiotic's gene cluster in Streptomyces coelicolor A3(2) revealed novel antibacterial activity, demonstrating the potential of such approaches. mdpi.com A genome mining strategy has already been used to identify an alternative high-yield producer of this compound. researchgate.netresearchgate.net
Furthermore, synthetic biology and chemo-enzymatic methods could provide alternative production routes. While the total chemical synthesis of this compound is challenging due to its complex structure, smolecule.com the elucidation of its biosynthetic pathway allows for the potential in vitro reconstitution of key enzymatic steps. nih.gov This could pave the way for cell-free production systems or the use of engineered enzymes to produce specific analogues.
Exploration of Novel Biological Targets and Mechanistic Pathways
While the inhibitory effects of this compound on telomerase and HIV-1 reverse transcriptase are well-documented, its full biological activity spectrum may be broader. biomol.comadipogen.com Exploring novel biological targets and elucidating the underlying mechanistic pathways could uncover new therapeutic applications.
A chemical genetic approach in the oomycete Phytophthora infestans revealed that this compound inhibits cyst germination by stimulating the expression of a RIO kinase-like gene. researchgate.net This finding suggests that this compound may interact with kinase signaling pathways, a possibility that warrants further investigation in human cells. Given that kinases are crucial regulators of numerous cellular processes and are often dysregulated in diseases like cancer, identifying specific kinase targets of this compound could open up new avenues for drug development.
The compound's activity against Gram-positive bacteria also suggests the existence of other molecular targets. biomol.com Identifying these targets could lead to the development of this compound-based antibiotics, which is particularly relevant in the era of increasing antibiotic resistance. frontiersin.org Techniques such as affinity chromatography using immobilized this compound could be employed to pull down and identify its binding partners from cell lysates.
Furthermore, understanding the mechanisms of resistance to this compound could provide insights into its mode of action and potential new targets. The development of resistant cell lines and subsequent genomic or proteomic analysis could reveal mutations or expression changes in the target proteins or related pathways.
Development of this compound as a Chemical Probe for Cellular Processes
The unique biological activities of this compound make it a valuable tool for studying cellular processes. Its ability to selectively inhibit certain enzymes while not affecting others makes it a useful chemical probe. nih.govsmolecule.com
For instance, its potent and selective inhibition of telomerase can be used to study the cellular consequences of telomerase inhibition in cancer cells, such as the induction of senescence and apoptosis. smolecule.com By using this compound in combination with other small molecule inhibitors, researchers can dissect the complex signaling networks that are affected by telomerase activity.
The discovery that this compound affects a RIO kinase-like protein in P. infestans suggests that it could be used as a probe to study the function of this and potentially related kinases in other organisms. researchgate.net This could be particularly interesting as the function of many RIO kinases is still not fully understood.
To be an effective chemical probe, a compound should ideally have a known and specific target. While this compound's targets are not yet fully elucidated, the development of derivatives with improved selectivity, as discussed in section 8.1, would enhance its utility as a chemical probe. Furthermore, the synthesis of tagged versions of this compound (e.g., with a fluorescent dye or a biotin (B1667282) tag) would facilitate its use in a variety of cell biology and biochemistry experiments, such as localization studies and pull-down assays to identify binding partners.
Rational Design of Second-Generation Rubromycin Analogues
The information gathered from SAR studies, the elucidation of biosynthetic pathways, and the exploration of novel targets will provide a solid foundation for the rational design of second-generation rubromycin analogues with improved therapeutic potential.
A key focus will be on improving the therapeutic index by enhancing target selectivity and reducing general cytotoxicity. Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its analogues with their target proteins. nih.govpeerj.com These models can then be used to predict which modifications are likely to improve binding affinity and selectivity. For example, computational studies have been used to develop rubromycin-based compounds for HIV-1 reverse transcriptase inhibition. nih.govpeerj.com
The biosynthetic machinery of rubromycins can also be harnessed to create novel analogues. The enzymes involved in the late-stage tailoring steps of this compound biosynthesis, such as oxidases and methyltransferases, have been identified. nih.govresearcher.lifeacs.orgacs.org These enzymes could be used in a chemo-enzymatic approach to modify the rubromycin scaffold in a specific and controlled manner. Genetic engineering of the biosynthetic pathway could also lead to the production of novel analogues that are not accessible through traditional chemical synthesis. stanford.edu
Q & A
Q. What ethical considerations apply when testing this compound in animal models for antimicrobial resistance studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
